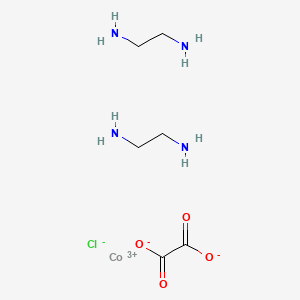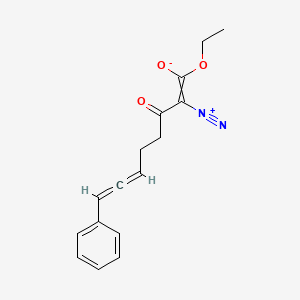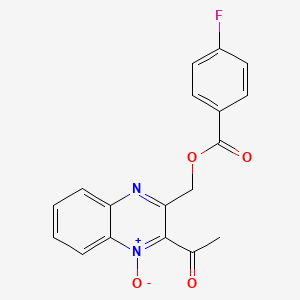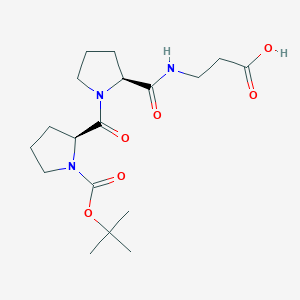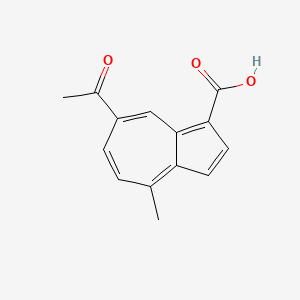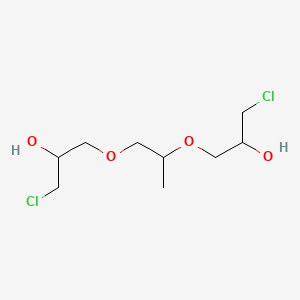
1,1'-(Propylenedioxy)bis(3-chloro-2-propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is an organic compound with the molecular formula C9H18Cl2O4 It is a chlorinated derivative of propylene glycol, featuring two chlorine atoms and two propylene glycol units connected via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) can be synthesized through the reaction of propylene glycol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Epoxidation: Propylene glycol is reacted with epichlorohydrin to form an epoxide intermediate.
Ring Opening: The epoxide intermediate undergoes ring-opening in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield corresponding alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of 1,1’-(Propylenedioxy)bis(2-propanol).
Oxidation: Formation of 1,1’-(Propylenedioxy)bis(2-propanone) or corresponding carboxylic acids.
Reduction: Formation of 1,1’-(Propylenedioxy)bis(2-propanol) or corresponding alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biocide or antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) involves its interaction with various molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it useful as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethylenedioxy)bis(3-chloro-2-propanol): Similar structure but with an ethylene linkage instead of propylene.
1,1’-(Butylenedioxy)bis(3-chloro-2-propanol): Similar structure but with a butylene linkage instead of propylene.
Uniqueness: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is unique due to its specific propylene linkage, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and stability compared to its ethylene and butylene analogs, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
18371-82-9 |
|---|---|
Molekularformel |
C9H18Cl2O4 |
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)propoxy]propan-2-ol |
InChI |
InChI=1S/C9H18Cl2O4/c1-7(15-6-9(13)3-11)4-14-5-8(12)2-10/h7-9,12-13H,2-6H2,1H3 |
InChI-Schlüssel |
DOCLYKIGBJGQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC(CCl)O)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)
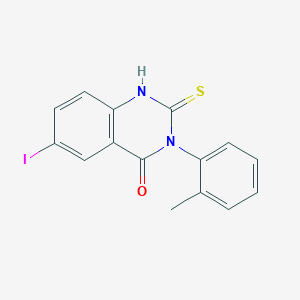
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)
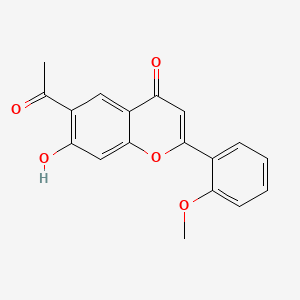
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
